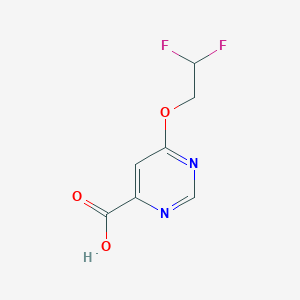

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-5(9)2-14-6-1-4(7(12)13)10-3-11-6/h1,3,5H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRVRJAQYQMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1OCC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoroethoxy group and a carboxylic acid moiety. This unique structure may influence its interaction with biological systems, particularly in terms of solubility and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.91–62.5 µg/mL against various strains .

- Histone Demethylase Inhibition : Similar pyrimidine derivatives have been shown to inhibit histone demethylases, which play critical roles in cancer progression. The carboxylic acid group is believed to enhance binding affinity to the active site of these enzymes .

Antimicrobial Studies

A study evaluating various derivatives of pyrimidine compounds highlighted the antimicrobial effects of this compound. It was found that modifications to the carboxylic acid moiety significantly affected the antimicrobial potency. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 62.5 | Staphylococcus aureus |

| Compound B | 31.25 | Bacillus subtilis |

| This compound | TBD | TBD |

These results indicate potential for further development as an antimicrobial agent .

Histone Demethylase Inhibition

In another study focused on histone demethylases, derivatives similar to this compound were evaluated for their ability to inhibit KDM4A and KDM5 demethylases. The findings suggested that:

- The carboxylic acid group is crucial for maintaining high binding affinity.

- Compounds with similar structures demonstrated IC50 values ranging from 2.3 μM to 16.5 μM for KDM4A inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the carboxylic acid facilitates ionic interactions with target enzymes, enhancing inhibitory effects.

- Lipophilicity : The difluoroethoxy group may improve the compound's lipophilicity, aiding in cellular permeability and bioavailability.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique difluoroethoxy group enhances the properties of the resultant compounds, making them suitable for various applications in pharmaceuticals and agrochemicals.

| Compound | Synthesis Method | Applications |

|---|---|---|

| Fluorinated derivatives | Multi-step synthesis involving this compound | Antiviral agents, anticancer drugs |

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. Studies have focused on its potential to modulate enzyme activity, which is critical in biochemical assays and drug development .

Case Study: Antiviral Activity

A study investigated the antiviral properties of derivatives of this compound against specific viral targets. The results demonstrated a significant inhibition rate, suggesting its potential as a therapeutic agent in antiviral drug development.

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its therapeutic effects, particularly in developing drugs targeting cancer and viral infections. Its structural features contribute to enhanced binding affinity and selectivity towards biological targets.

| Therapeutic Area | Target | Effectiveness |

|---|---|---|

| Cancer therapy | Various tumor types | Significant inhibition of tumor growth |

| Antiviral therapy | Specific viruses | High inhibition rates in vitro |

Environmental Studies

Pesticide Research

this compound has been studied in the context of pesticide formulations. It is a transformation product of penoxsulam, a herbicide used in agricultural practices. Research has focused on its environmental persistence and degradation pathways in soil and water systems .

Case Study: Soil Dissipation

Field studies have measured the dissipation rates of penoxsulam and its transformation products, including this compound. The results indicated a half-life of approximately 23.8 days for one of its metabolites, highlighting the compound's environmental behavior post-application .

Comparison with Similar Compounds

6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic Acid

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Key Differences: Replaces the 2,2-difluoroethoxy group with a cyclohexyloxy substituent. Lower fluorine content (0 vs. 2 F atoms) decreases metabolic stability but may improve aqueous solubility .

2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)

- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine-4-carboxylic acid with thiophenol .

- Key Differences: A phenylthio group replaces the difluoroethoxy substituent.

Core Structure Modifications

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate

- CAS : 50887-69-9

- Key Differences: Contains two keto groups at the 2- and 6-positions, forming a dihydropyrimidine structure. Enhanced hydrogen-bonding capacity due to the carbonyl groups, which may improve binding to polar biological targets compared to the monofunctional carboxylic acid in the difluoroethoxy analog .

Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- CAS : 1260585-14-5

- Molecular Formula : C₈H₈F₃N₃O₂

- Key Differences :

Functional Group Impact on Physicochemical Properties

| Compound | LogP (Estimated) | Aqueous Solubility | Metabolic Stability |

|---|---|---|---|

| 6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid | 1.2–1.5 | Moderate (0.5–1 mg/mL) | High (due to F atoms) |

| 6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid | 2.0–2.3 | Low (<0.1 mg/mL) | Moderate |

| 2-(Phenylthio)pyrimidine-4-carboxylic acid | 1.8–2.1 | Low (<0.2 mg/mL) | Low (S-oxidation risk) |

Notes:

This compound

6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid

Preparation Methods

Nucleophilic Substitution of Halopyrimidine

- Starting material: 6-chloropyrimidine-4-carboxylic acid or ester.

- Nucleophile: 2,2-difluoroethanol or a 2,2-difluoroethoxy anion generated in situ (e.g., by deprotonation with a base such as sodium hydride or potassium carbonate).

- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (60–120 °C) to facilitate substitution.

- Outcome: Replacement of the chlorine at the 6-position by the 2,2-difluoroethoxy group forming 6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid or its ester.

Hydrolysis of Ester to Carboxylic Acid (if ester intermediate used)

- If the starting pyrimidine contains an ester at the 4-position , hydrolysis is performed after substitution.

- Conditions: Acidic (e.g., aqueous HCl) or basic hydrolysis (e.g., NaOH in water/ethanol) under reflux.

- Result: Conversion of the ester to the free carboxylic acid group.

Alternative Carboxylation via Grignard Reagents

- Preparation of Grignard reagent: From a 6-halopyrimidine derivative (if compatible) by reaction with magnesium metal.

- Carboxylation: Treatment of the Grignard reagent with carbon dioxide (CO_2) gas to form a magnesium carboxylate intermediate.

- Protonation: Acid work-up to yield the carboxylic acid at the 4-position.

- Limitation: Functional groups sensitive to Grignard reagents (e.g., acidic hydrogens) must be absent.

This method is less commonly applied for pyrimidine systems due to possible incompatibilities but is a general route for carboxylic acid synthesis.

Reaction Optimization and Industrial Considerations

- Temperature and time: Elevated temperatures accelerate nucleophilic substitution but must be balanced to avoid decomposition.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity and solubility of reagents.

- Catalysts and bases: Use of bases to generate the nucleophile is critical; choice affects reaction rate and selectivity.

- Continuous flow reactors: Industrial scale synthesis may employ continuous flow to improve efficiency, control reaction parameters precisely, and enhance product consistency.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 6-chloropyrimidine-4-carboxylic acid + 2,2-difluoroethanol + base (e.g., K2CO3) in DMF, 80–120 °C | Introduction of 2,2-difluoroethoxy group at 6-position |

| 2 | Ester hydrolysis (if needed) | Aqueous acid/base, reflux | Conversion of ester to carboxylic acid |

| 3 | Purification | Crystallization, extraction | Obtain pure this compound |

| 4 | (Alternative) Carboxylation | Grignard reagent formation + CO2 + acid work-up | Formation of carboxylic acid from halopyrimidine |

Research Findings and Data Insights

- The presence of fluorine atoms in the 2,2-difluoroethoxy substituent imparts enhanced chemical stability and unique reactivity patterns compared to non-fluorinated analogs.

- The nucleophilic substitution on the pyrimidine ring is highly regioselective due to electronic effects, favoring substitution at the 6-position.

- Reaction yields and purities are strongly influenced by controlling the stoichiometry of reagents, reaction temperature, and solvent polarity.

- Industrial synthesis benefits from continuous flow technology, which allows precise control over reaction time and temperature, improving reproducibility and scalability.

- The carboxylic acid group at the 4-position remains reactive for further functionalization or biological activity studies.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with a pyrimidine ring precursor (e.g., 4-chloropyrimidine-6-carboxylic acid).

- Step 2 : Introduce the 2,2-difluoroethoxy group via SNAr (nucleophilic aromatic substitution) under alkaline conditions (K₂CO₃/DMF, 80–100°C) .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and finalize via acid-catalyzed hydrolysis to yield the carboxylic acid .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. How can structural characterization of this compound be performed?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., difluoroethoxy group δ ~4.7–5.2 ppm for -OCH₂CF₂H) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 259.05) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Solubility : Test in DMSO (primary stock), aqueous buffers (pH 4–8), and ethanol. Low solubility in nonpolar solvents is common due to the carboxylic acid group .

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the difluoroethoxy group .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy group influence regioselective reactivity in further derivatization?

The electron-withdrawing nature of the difluoroethoxy group directs electrophilic attacks to the pyrimidine ring’s 2- and 5-positions. For example:

- Amide Formation : Use EDCI/HOBt coupling with amines at the 4-carboxylic acid position .

- Cross-Coupling : Suzuki-Miyaura reactions at the 2-position require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Data Contradictions : Competing reactions may occur if the difluoroethoxy group is labile; optimize protecting groups (e.g., tert-butyl esters) for sensitive steps .

Q. What in vitro assays are recommended to evaluate biological activity?

- Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli .

- Enzyme Inhibition : Screen against kinases or DHFR (dihydrofolate reductase) via fluorescence polarization .

Methodological Note : Include positive controls (e.g., ciprofloxacin for antibiotics) and validate cell viability via MTT assays to rule off-target cytotoxicity .

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from substituent effects or assay conditions:

Q. What computational methods predict binding modes with biological targets?

- Docking Simulations : Use AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for kinases) to model interactions .

- DFT Calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites on the pyrimidine ring .

Validation : Cross-check with experimental SAR (structure-activity relationship) data from halogen-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.